Fmoc-L-Dap(Boc-Aoa)-OH
Description
Contextual Significance of Diaminopropanoic Acid Derivatives in Peptide Chemistry
Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. ontosight.ai Its derivatives are of significant interest in peptide chemistry due to the presence of an additional amino group, which provides a valuable site for chemical modification and branching. ontosight.aiacs.org This feature allows for the construction of complex peptide architectures, such as cyclic peptides, dendrimers, and peptide conjugates, which often exhibit enhanced biological activity, stability, and cell permeability compared to their linear counterparts. iris-biotech.de The ability to introduce diverse functionalities onto the Dap side chain makes these derivatives powerful tools for developing novel therapeutics and biochemical probes. ontosight.aibiosynsis.com
Overview of Fmoc-L-Dap(Boc-Aoa)-OH as a Multifunctional Building Block for Peptide Synthesis and Bioconjugation
This compound is a sophisticated derivative of L-2,3-diaminopropionic acid, meticulously designed for advanced applications in peptide science. evitachem.com Its structure incorporates several key features that make it an exceptionally versatile building block:
Fmoc (Fluorenylmethyloxycarbonyl) Group: This base-labile protecting group on the α-amino group is a standard in solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled addition of amino acids to a growing peptide chain. evitachem.comchemimpex.com
Boc (tert-Butyloxycarbonyl) Group: This acid-labile protecting group shields the aminooxyacetyl (Aoa) moiety, preventing unwanted side reactions during peptide synthesis. evitachem.comchemimpex.com The orthogonal nature of the Fmoc and Boc protecting groups enables selective deprotection and modification at different stages of the synthesis.
Aminooxyacetyl (Aoa) Linker: The presence of the Boc-protected aminooxy group is a key feature that facilitates chemoselective ligation reactions. Once deprotected, the aminooxy functionality can react specifically with molecules containing an aldehyde or ketone group to form a stable oxime linkage. This capability is invaluable for bioconjugation, allowing for the precise attachment of peptides to other molecules such as drugs, imaging agents, or surfaces. chemimpex.com
This combination of protecting groups and a reactive handle for conjugation makes this compound a powerful tool for creating well-defined and complex biomolecular constructs.
Table 1: Key Properties of this compound
| Property | Value |
| Synonyms | Nα-Fmoc-Nβ-(N-Boc-aminooxyacetyl)-L-2,3-diaminopropionic acid |
| CAS Number | 600153-12-6, 1014019-41-0 evitachem.comchemimpex.comparchem.com |
| Molecular Formula | C25H29N3O8 evitachem.comchemimpex.com |
| Molecular Weight | 499.5 g/mol chemimpex.com |
| Appearance | White to off-white crystalline powder chemimpex.com |
| Purity | ≥ 98% (HPLC) chemimpex.com |
| Storage Conditions | 0 - 8 °C chemimpex.com |
Fundamental Role in Advanced Synthetic Methodologies and Research Applications
The unique architecture of this compound underpins its fundamental role in a variety of advanced synthetic methodologies. chemimpex.com In peptide synthesis, it serves as a critical component for introducing a specific point of attachment for subsequent modifications. chemimpex.com This is particularly important in the development of peptide-based drugs, where the conjugation of a therapeutic peptide to a carrier molecule or a targeting ligand can significantly improve its pharmacokinetic properties and efficacy. chemimpex.comchemimpex.com
Furthermore, in the field of bioconjugation, this compound enables the construction of well-defined peptide conjugates for a wide range of research applications. chemimpex.comchemimpex.com These include the development of diagnostic tools, the study of protein-protein interactions, and the creation of novel biomaterials. The ability to precisely control the site and chemistry of conjugation is a significant advantage offered by this versatile building block. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O8/c1-25(2,3)36-24(33)28-35-14-21(29)26-12-20(22(30)31)27-23(32)34-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,29)(H,27,32)(H,28,33)(H,30,31)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRQNEDYPNTPKW-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NOCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373240 | |
| Record name | Fmoc-L-Dap(Boc-Aoa)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600153-12-6 | |
| Record name | Fmoc-L-Dap(Boc-Aoa)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Protecting Group Strategies in Peptide Synthesis Utilizing Fmoc L Dap Boc Aoa Oh
Role of Fluorenylmethoxycarbonyl (Fmoc) as N-alpha Protection in Solid-Phase Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), serving as a temporary protecting group for the α-amino (N-alpha) group of an amino acid. publish.csiro.aupublish.csiro.au Its widespread adoption is due to its unique lability under basic conditions, which allows for its removal without affecting acid-labile side-chain protecting groups or the linkage of the peptide to the solid support. wikipedia.orgnih.gov This orthogonality is a fundamental principle in SPPS, enabling the stepwise and controlled elongation of the peptide chain. fiveable.me
The process of Fmoc removal, known as deprotection, is typically achieved by treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org The mechanism of this cleavage is a base-catalyzed β-elimination, which is remarkably efficient. publish.csiro.aupublish.csiro.au The fluorenyl group itself possesses a strong ultraviolet (UV) absorbance, a property that is ingeniously exploited to monitor the progress of both the deprotection and coupling steps in automated peptide synthesizers. nih.gov
Key attributes of the Fmoc group in SPPS include:
Base Lability: Easily cleaved by mild bases like piperidine. wikipedia.org
Acid Stability: Resistant to the acidic conditions often used to cleave the final peptide from the resin. acs.org
Orthogonality: Its removal conditions are compatible with a wide range of acid-labile side-chain protecting groups. fiveable.meresearchgate.net
UV-Active Byproduct: The dibenzofulvene byproduct released during deprotection can be quantified to monitor reaction completion. acs.org
While highly effective, the use of Fmoc is not without its challenges. The dibenzofulvene byproduct can sometimes lead to side reactions if not properly scavenged by the excess amine base. acs.org
Role of tert-Butyloxycarbonyl (Boc) in the Protection of the Aminooxy Moiety
The tert-butyloxycarbonyl (Boc) group is another crucial protecting group in organic synthesis, particularly for amines. wikipedia.org In the context of Fmoc-L-Dap(Boc-Aoa)-OH, the Boc group serves to protect the aminooxy (Aoa) functionality on the side chain of the L-diaminopropanoic acid (Dap) residue. This protection is vital to prevent the highly nucleophilic aminooxy group from engaging in unwanted side reactions during peptide synthesis. iris-biotech.de
Unlike the base-labile Fmoc group, the Boc group is characterized by its stability towards bases and nucleophiles but its lability to acidic conditions. organic-chemistry.org This differential stability is the essence of orthogonal protection. The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA), often in a scavenger-containing solution to prevent side reactions from the resulting tert-butyl cation. wikipedia.org
The strategic placement of the Boc group on the aminooxy side chain ensures that it remains intact throughout the iterative cycles of Fmoc deprotection and amino acid coupling in SPPS. It is only removed during the final cleavage step, which typically employs a strong acid cocktail that simultaneously cleaves the peptide from the solid support and removes other acid-labile side-chain protecting groups. researchgate.net This allows for the selective unmasking of the aminooxy group at a late stage, making it available for specific post-synthesis modifications, such as oxime ligation for the attachment of other molecules like carbohydrates. iris-biotech.deresearchgate.net
Orthogonal Deprotection Chemistries for Selective Functionalization of Peptide Chains
Orthogonal protection is a fundamental strategy in multi-step organic synthesis that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. fiveable.me In peptide synthesis, this allows for the precise and sequential manipulation of different functional groups within a growing peptide chain. fiveable.meresearchgate.net The combination of the base-labile Fmoc group for N-alpha protection and acid-labile groups like Boc for side-chain protection is a classic example of a bis-orthogonal strategy. researchgate.net
This orthogonality is critical for the synthesis of complex and modified peptides. For instance, after the peptide backbone is assembled using Fmoc-SPPS, specific side-chain protecting groups can be selectively removed to allow for modifications such as:
Cyclization
Phosphorylation
Glycosylation
Attachment of fluorescent labels or other reporter groups
The use of this compound exemplifies a more advanced, three-dimensional orthogonal approach. Here, the Fmoc group is removed at each step of peptide elongation, the Boc group on the aminooxy side chain is removed during final cleavage, and other orthogonal protecting groups on different amino acid residues could potentially be removed under a third set of conditions (e.g., photolysis or enzymatic cleavage). researchgate.net This level of control is essential for creating peptides with intricate architectures and tailored functionalities. springernature.com
Compatibility with Solid-Phase Peptide Synthesis (SPPS) Protocols
This compound is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. sigmaaldrich.com Its design allows for seamless integration into the automated and manual SPPS workflows. The N-alpha-Fmoc group dictates its use within the Fmoc/tBu (tert-butyl) strategy, which is the most common approach for SPPS today. wikipedia.orgnih.gov
The key features that ensure its compatibility include:
Fmoc N-alpha protection: Allows for iterative deprotection with piperidine and coupling of the next amino acid in the sequence. wikipedia.org
Acid-labile side-chain protection: The Boc group on the aminooxy moiety is stable to the basic conditions of Fmoc deprotection, preventing unwanted side reactions. organic-chemistry.org
Free carboxylic acid: The unprotected carboxylic acid group is ready for activation and coupling to the free amine of the growing peptide chain on the solid support.
The synthesis cycle using an amino acid like this compound would typically involve the following steps:
Deprotection: Removal of the N-alpha-Fmoc group from the resin-bound peptide using a piperidine solution.
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
Coupling: Activation of the carboxylic acid of the incoming this compound and its subsequent coupling to the newly freed N-terminal amine of the peptide chain.
Washing: Final wash to remove unreacted amino acid and coupling reagents.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves treating the resin with a strong acid cocktail, such as TFA, to cleave the peptide from the support and simultaneously remove the Boc protecting group from the aminooxy side chain, along with other acid-labile side-chain protecting groups. researchgate.net
Comparative Analysis of Aminooxy Protection Strategies for Diaminopropanoic Acid Derivatives
The aminooxy group is a powerful functional handle for the chemoselective modification of peptides, most notably through oxime ligation with aldehydes or ketones. iris-biotech.de Protecting this nucleophilic group during SPPS is crucial. While the Boc group is a common and effective choice, other protecting groups can also be employed, each with its own set of advantages and disadvantages.
Below is a comparative table of potential protection strategies for the aminooxy group in diaminopropanoic acid derivatives:
| Protecting Group | Abbreviation | Cleavage Conditions | Advantages | Disadvantages |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) wikipedia.org | High stability to base and nucleophiles, compatible with Fmoc chemistry. organic-chemistry.org | Requires strong acid for removal, which may not be suitable for all sensitive peptides. |
| Trityl | Trt | Mild Acid (e.g., dilute TFA) | Very acid labile, allowing for selective deprotection under milder conditions than Boc. | Can be sterically hindering, potentially less stable than Boc to repeated mild acid treatments. |
| Allyloxycarbonyl | Aloc | Pd(0) catalysis | Orthogonal to both Fmoc and Boc/tBu strategies, allowing for deprotection under neutral conditions. | Requires a palladium catalyst, which can be expensive and may require careful removal from the final product. |
Applications of Fmoc L Dap Boc Aoa Oh in Peptide and Peptidomimetic Synthesis
Incorporation into Linear Peptide Sequences for Diverse Research Purposes
Fmoc-L-Dap(Boc-Aoa)-OH is readily incorporated into linear peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols. chemimpex.comsigmaaldrich.com The Fmoc group is removed with a mild base (e.g., piperidine) to expose the alpha-amine for coupling to the next amino acid in the sequence, while the Boc group on the side chain remains stable until a strong acid is used during final cleavage. This orthogonal protection scheme is fundamental to modern peptide chemistry. issuu.com
The primary purpose of incorporating this building block into a linear peptide is to introduce a latent reactive handle—the aminooxy group. After the linear peptide is synthesized and cleaved from the resin, the Boc group is removed from the side chain, exposing the H₂N-O-CH₂-CO- functionality. This aminooxy group serves as a chemoselective ligation site. It can be reacted with molecules containing an aldehyde or ketone group to form a stable oxime linkage. This allows for the site-specific modification of the peptide post-synthesis, enabling the attachment of various moieties for diverse research applications, including:
Fluorescent dyes or quenchers for creating probes to study protein-protein interactions or enzyme activity.
Biotin (B1667282) tags for affinity purification or detection.
Polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic peptides.
Small molecule drugs to create peptide-drug conjugates for targeted delivery.
The use of the Dap backbone positions this functionality on a shorter side chain than would be achieved with a modified lysine (B10760008) residue, which can influence the final structure and properties of the conjugated peptide.
Design and Synthesis of Cyclic Peptides Utilizing Aminooxy Functionality
Macrocyclization is a widely used strategy in drug discovery to improve the stability, binding affinity, and cell permeability of peptides. uva.nl The aminooxy functionality of this compound provides an efficient and highly selective method for peptide cyclization. issuu.com
The most direct application of the aminooxy group in this context is the formation of monocyclic peptides through intramolecular oxime ligation. uva.nl This strategy involves synthesizing a linear peptide that contains both the this compound residue and another residue bearing a ketone or aldehyde group.
Typical Cyclization Workflow:
A linear peptide is assembled on a solid support. One position contains the Dap(Boc-Aoa) residue, and another position contains an amino acid with a side chain that is either a ketone/aldehyde or can be converted into one (e.g., by oxidation of an alcohol).
The peptide is cleaved from the resin, and all protecting groups, including the Boc group on the Aoa moiety, are removed.
The linear peptide is dissolved in a suitable buffer, often at a slightly acidic pH (pH 4-5), which catalyzes oxime formation. The reaction is typically performed at high dilution to favor the intramolecular reaction over intermolecular dimerization or polymerization.
The exposed aminooxy group on the Dap side chain attacks the ketone or aldehyde group, forming a stable cyclic peptide constrained by an oxime bond. uva.nl
This method is advantageous due to the high chemoselectivity of the aminooxy-aldehyde/ketone reaction, which proceeds cleanly under mild conditions without interfering with other functional groups present in the peptide. issuu.com
Bicyclic peptides, which contain two macrocyclic rings, offer even greater conformational constraint than monocyclic peptides, often leading to higher target affinity and stability. uva.nl The Dap residue is a valuable component in creating such structures. nih.gov Research has shown the use of Fmoc-Dap derivatives in the synthesis of bicyclic peptide antagonists. medchemexpress.com
This compound is particularly well-suited for constructing bicyclic peptides. The Dap residue itself can be used as a branch point for two cyclizations. For example, one cyclization can be achieved through a standard amide bond formation involving the Dap side-chain amine (after Aoa removal), while the second cyclization can be formed via oxime ligation using the Aoa group.
A common strategy involves a scaffold molecule, such as trimesic acid, which can be coupled to three amino groups within a peptide sequence to form a bicyclic structure. In a library synthesis context, a Dap residue was used to provide a side chain for peptide cyclization. nih.gov The aminooxy group of this compound provides an orthogonal handle for a second cyclization event, allowing for the stepwise and controlled formation of complex bicyclic architectures. uva.nl
Preparation of Modified Peptides with Enhanced Biological Activity or Stability
The introduction of unnatural amino acids and non-native linkages is a proven strategy for enhancing the therapeutic properties of peptides. nih.gov this compound contributes to this in several ways:
Increased Proteolytic Stability: The Dap residue is not a standard proteinogenic amino acid, making the adjacent peptide bonds potentially less susceptible to cleavage by proteases. Furthermore, peptides cyclized via the oxime bond are significantly more resistant to enzymatic degradation compared to their linear counterparts. uva.nl
Conformational Constraint: Cyclization, as described above, locks the peptide into a more defined three-dimensional structure. This can pre-organize the peptide into its bioactive conformation, leading to a significant increase in binding affinity for its biological target and enhanced activity.
Novel Chemical Functionality: The oxime bond itself introduces a unique chemical feature into the peptide structure that can participate in hydrogen bonding or other interactions at the target interface, potentially improving activity. The use of this building block allows for the creation of modified peptides with potentially enhanced biological functions. chemimpex.com
Generation of Peptide Libraries for High-Throughput Screening and Discovery
Peptide libraries are essential tools for discovering new drug leads and biological probes. uva.nl The generation of vast libraries of cyclic or bicyclic peptides presents a challenge, requiring robust and efficient chemical reactions. The oxime ligation enabled by this compound is highly suitable for library synthesis.
The "one bead-two compound" format is a powerful technique for screening libraries of cyclic peptides. nih.gov In this method, each bead contains a unique peptide sequence that is spatially segregated into an outer layer for screening and an inner layer containing a linear encoding tag for hit identification. The Dap residue has been successfully used as an anchor and cyclization point in such libraries. nih.gov
The reliability and chemoselectivity of the oxime ligation reaction make it ideal for the cyclization step in a high-throughput library format. A linear peptide library containing the Dap(Aoa) residue and a ketone-bearing residue can be synthesized and then cyclized in a single, clean step, ensuring a high-quality library of constrained peptides for screening against therapeutic targets like tumor necrosis factor-alpha (TNF-α). uva.nlnih.gov
Use as a Protected Lysine Analog in Specific Peptide Architectures
In some applications, 2,3-diaminopropionic acid (Dap) can be considered a structural analog of lysine (Lys). While Lysine has a four-carbon side chain terminating in a primary amine, Dap has only a one-carbon side chain with a primary amine. The related compound Fmoc-Dap(Boc)-OH has been explicitly used as a shorter, protected lysine analog in structure-activity relationship (SAR) studies. peptide.com
This compound can be viewed as a functional, rather than purely structural, analog of lysine. It provides a side-chain reactive group, but with fundamentally different reactivity.
This table summarizes the key differences between the functional side chain provided by this compound and the natural lysine side chain.
By substituting lysine with a Dap(Aoa) residue, researchers can introduce a specific chemical handle for orthogonal ligation that would not be possible with lysine's primary amine, enabling the creation of unique peptide architectures, such as specifically tailored cyclic or conjugated structures. issuu.commedchemexpress.com
Bioconjugation and Chemoselective Ligation Strategies with Fmoc L Dap Boc Aoa Oh
Principles of Aminooxy-Aldehyde/Ketone Ligation (Oxime Formation)
Oxime ligation is a robust and highly selective chemical reaction that forms the basis of many bioconjugation strategies. rsc.orgrsc.org It involves the reaction between a nucleophilic aminooxy group (-ONH₂) and an electrophilic aldehyde (-CHO) or ketone (C=O) to form a stable oxime linkage (C=N-O). rsc.orgnih.gov This reaction is a cornerstone of bioorthogonal chemistry, a class of reactions that can proceed in complex biological environments without interfering with native biochemical processes. wikipedia.orgacs.org
Mechanism and Reaction Conditions in Aqueous Environments
In aqueous environments, the ligation between an aminooxy group and a carbonyl is highly efficient and chemoselective. biotium.comnih.gov The reaction proceeds readily under mild, physiologically compatible conditions. acs.orgresearchgate.net The rate of oxime formation is pH-dependent, with optimal rates typically observed in a slightly acidic to neutral pH range (pH 4-7). nih.govpnas.org
The reaction can be significantly accelerated by the use of nucleophilic catalysts, most commonly aniline (B41778) and its derivatives like p-phenylenediamine. rsc.orgnih.govresearchgate.net The catalyst functions by first reacting with the aldehyde or ketone to form a more reactive protonated Schiff base intermediate. This intermediate is then readily attacked by the aminooxy nucleophile in a transimination reaction, yielding the final, stable oxime product and regenerating the catalyst. rsc.orgresearchgate.net This catalytic approach enhances reaction kinetics, allowing ligations to be completed rapidly even at low reactant concentrations. nih.gov
Table 1: Key Parameters for Aqueous Oxime Ligation| Parameter | Typical Conditions & Remarks | Reference |
|---|---|---|
| pH | Optimal range is typically slightly acidic to neutral (pH 4.0-7.0). Reaction is sluggish at higher pH. | nih.govpnas.org |
| Reactants | Aminooxy (-ONH₂) and Aldehyde/Ketone (R-CHO/R₂C=O). Aldehydes are generally more reactive than ketones. | nih.govnih.gov |
| Catalyst | Aniline or its derivatives (e.g., p-phenylenediamine) are commonly used to accelerate the reaction rate significantly. | rsc.orgnih.govresearchgate.net |
| Temperature | Ambient temperatures (25-37 °C) are typically sufficient. | pnas.org |
| Product Stability | The resulting oxime bond (C=N-O) is significantly more stable against hydrolysis compared to hydrazone or imine bonds. | rsc.orgnih.govpnas.org |
Advantages of Bio-Orthogonality and Selective Reactivity
The primary advantage of oxime ligation lies in its bio-orthogonality. nih.govwikipedia.org This concept, pioneered by Carolyn R. Bertozzi who was awarded the Nobel Prize in Chemistry in 2022 for this work, refers to chemical reactions that can occur within a living system without interfering with or being affected by native biological processes. wikipedia.org
The key features contributing to the bio-orthogonality of oxime ligation are:
Unique Functional Groups: Aldehydes, ketones, and aminooxy groups are exceedingly rare in biological systems, minimizing the chance of side reactions with endogenous molecules like amino acids or nucleic acids. nih.govacs.org
High Chemoselectivity: The aminooxy group reacts specifically and selectively with a carbonyl group, even within a complex mixture of other functional groups present on proteins and other biomolecules. rsc.orgniscpr.res.in
Mild Reaction Conditions: The ability to perform the ligation in aqueous buffers at physiological pH and temperature ensures that the structure and function of sensitive biomolecules are preserved. rsc.orgacs.org
Stable Product Formation: The resulting oxime bond is highly stable under physiological conditions, making it suitable for applications that require long-term integrity of the conjugate. rsc.orgpnas.org
These properties make oxime ligation a powerful and reliable tool for specifically modifying biological targets in vitro and in vivo. nih.govnih.gov
Site-Specific Bioconjugation of Peptides, Proteins, and Biomolecules
A significant challenge in creating well-defined bioconjugates is achieving modification at a single, predetermined site on a protein or peptide. acs.org Fmoc-L-Dap(Boc-Aoa)-OH is specifically designed to address this challenge. By incorporating this building block during solid-phase peptide synthesis, a protected aminooxy group can be placed at any desired position within the peptide sequence. chemimpex.comrsc.org
Once the peptide is synthesized and cleaved from the resin, the Boc protecting group is removed from the aminooxyacetyl side chain, revealing the reactive aminooxy handle. This unique functionality allows for the highly selective, or "site-specific," attachment of a molecule containing a complementary aldehyde or ketone group. acs.orgniscpr.res.in This approach avoids the random, non-specific modifications that often occur when targeting common amino acid side chains like lysines. rsc.org
Methods for introducing the required carbonyl group onto the partner biomolecule include:
Genetic Encoding: Unnatural amino acids with ketone-bearing side chains, such as para-acetylphenylalanine (pAF), can be incorporated into proteins at specific sites using genetic code expansion techniques. core.ac.uk
Enzymatic Modification: Enzymes like the formylglycine-generating enzyme (FGE) can be used to convert a specific cysteine residue within a consensus sequence into a formylglycine, which contains an aldehyde group. niscpr.res.innih.gov
Oxidation of Glycans: Mild periodate (B1199274) oxidation can selectively convert cis-diol groups in carbohydrate moieties on glycoproteins into aldehydes, providing a site for aminooxy labeling. biotium.combiotium.com
This precise control over the conjugation site is critical for preserving the biological activity of the peptide or protein and ensuring the homogeneity of the final product. acs.orgcore.ac.uk
Development of Targeted Drug Delivery Systems through Conjugation
The site-specific conjugation enabled by this compound is highly valuable for the development of sophisticated drug delivery systems. chemimpex.comchemimpex.com In this strategy, a potent therapeutic agent is linked to a targeting molecule, such as a peptide or antibody, that can selectively bind to diseased cells (e.g., cancer cells).
By incorporating this compound into a targeting peptide, a unique aminooxy handle is created for the precise attachment of a drug molecule that has been modified to contain an aldehyde or ketone. core.ac.uk This results in a well-defined drug conjugate where the drug is attached at a specific location, away from the peptide's receptor-binding domain, thereby preserving its targeting function. This approach has been used to create antibody-drug conjugates (ADCs) by linking cytotoxic drugs to antibodies that target tumor-specific antigens. core.ac.uknih.gov The stability of the resulting oxime bond ensures that the drug remains attached to the targeting vehicle while in circulation and is only released at the target site.
Application in Molecular Probes and Labeling Strategies
The aminooxy group introduced by this compound is a versatile point of attachment for a wide range of molecular probes and labels. nih.govnih.gov This allows for the sensitive detection, visualization, and quantification of biomolecules in various experimental setups.
Common applications include:
Fluorescent Labeling: Fluorescent dyes derivatized with an aldehyde or ketone can be conjugated to aminooxy-containing peptides or proteins for use in fluorescence microscopy, flow cytometry, and in-gel fluorescence scanning. biotium.comnih.gov
Biotinylation: Attaching a biotin (B1667282) molecule, which has an exceptionally high affinity for streptavidin, allows for highly sensitive detection using streptavidin-enzyme conjugates in assays like Western blotting or ELISA. It also facilitates the purification or immobilization of the labeled biomolecule. biotium.comnih.govgoogle.com
Radiolabeling: For applications in medical imaging, such as Positron Emission Tomography (PET), chelating agents for radioisotopes or the radioisotopes themselves can be attached via oxime ligation to targeting peptides. rsc.org
This method of labeling is superior to traditional methods that target amine groups (lysine residues), as it offers site-specificity and avoids potential disruption of a protein's function or antibody-binding affinity. acs.orgbiotium.com
Integration into Diagnostic Tools and Bioanalytical Assays
The precision and reliability of oxime ligation make it an ideal technology for constructing advanced diagnostic tools and bioanalytical assays. chemimpex.comacs.org By immobilizing aminooxy-functionalized peptides onto a surface that presents aldehyde or ketone groups, highly specific biosensors can be created. acs.org
For example, in Surface Plasmon Resonance (SPR) technology, site-specific immobilization of a peptide ligand onto the sensor chip is crucial for accurately measuring binding kinetics with its target analyte. Using an aminooxy handle ensures that the peptide is oriented uniformly and that its binding site remains accessible, leading to more reliable and reproducible data. acs.org
Furthermore, aminooxy-containing probes are used to detect specific post-translational modifications or cellular metabolites. For instance, a clickable aminooxy probe has been developed to detect ADP-ribosylation on proteins, a key signaling event in cells. nih.gov Similarly, the reaction can be used to detect protein carbonylation, a marker of oxidative stress, by reacting carbonylated proteins with an aminooxy-biotin probe, followed by detection with streptavidin. researchgate.net
Table 2: Applications of Bioconjugation via this compound| Application Area | Description | Example | Reference |
|---|---|---|---|
| Targeted Drug Delivery | Site-specific attachment of cytotoxic drugs to targeting peptides or antibodies. | Creating homogeneous antibody-drug conjugates (ADCs) for cancer therapy. | core.ac.uknih.gov |
| Molecular Probes | Conjugation of fluorescent dyes or biotin for detection and imaging. | Labeling peptides with fluorescent probes for cellular imaging. | biotium.comnih.gov |
| Diagnostic Assays | Development of biosensors and probes for detecting specific biomolecules or modifications. | Immobilizing peptides on SPR chips for binding studies; detecting protein carbonylation. | acs.orgresearchgate.net |
| Peptide Cyclization | Intramolecular ligation between an aminooxy group and a ketone to form constrained cyclic peptides. | Synthesizing conformationally constrained protease inhibitors. | nih.gov |
| Hydrogel Formation | Crosslinking polymers functionalized with aminooxy and aldehyde groups to form biocompatible hydrogels for 3D cell culture. | Creating light-activated hydrogels using photocaged aminooxy groups. | nih.govrsc.org |
Fmoc L Dap Boc Aoa Oh in Medicinal Chemistry and Chemical Biology Research
Design of Peptide-Based Therapeutics for Specific Biological Pathways
Peptide-based therapeutics often face challenges such as poor stability against proteolytic degradation and limited bioavailability. nih.gov The introduction of ncAAs is a key strategy to overcome these limitations. nih.govresearchgate.net Building blocks like Fmoc-L-Dap(Boc-Aoa)-OH allow chemists to move beyond the constraints of natural amino acids to design peptides with improved drug-like properties. nih.gov
The Dap core itself, being an unnatural amino acid, can confer a degree of resistance to proteases. More significantly, the Boc-Aoa side chain introduces a unique reactive handle. After deprotection, the terminal aminooxy group can be used to conjugate other molecules, such as polyethylene (B3416737) glycol (PEG), to enhance the peptide's half-life and solubility. acs.org This functional handle allows for precise, site-specific modifications that can be tailored to modulate the peptide's interaction with a specific biological pathway without disrupting the core binding sequence. For instance, a peptide designed to inhibit a particular enzyme could be modified via the aminooxy group to improve its cell penetration or target engagement.
| Property | Peptide with Canonical Amino Acids Only | Peptide Incorporating Dap(Aoa) Moiety |
|---|---|---|
| Proteolytic Stability | Generally low, susceptible to degradation | Potentially enhanced due to unnatural residue |
| Functional Handles for Conjugation | Limited to side chains of Lys, Cys, Asp, Glu | Provides a unique, bioorthogonal aminooxy handle |
| Modification Potential | Standard conjugations (e.g., amidation, acylation) | Chemoselective oxime ligation with aldehydes/ketones iris-biotech.de |
| Structural Diversity | Limited to 20 standard amino acid side chains | Expands structural possibilities for novel interactions |
Structure-Activity Relationship (SAR) Studies of Modified Peptides
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. rsc.org this compound is an invaluable tool for conducting detailed SAR studies on peptide-based molecules. Its unique structure allows for systematic modifications at a specific point in the peptide sequence.
Once incorporated into a peptide, the Boc-protected aminooxy side chain can be deprotected and reacted with a library of different aldehydes or ketones. iris-biotech.de This strategy allows researchers to attach a wide variety of functional groups—ranging from simple alkyl and aryl groups to more complex pharmacophores—at the same position. By synthesizing a series of analogues and evaluating their biological activity, chemists can precisely map the structural requirements for potency, selectivity, and other desired properties. This approach is more efficient and targeted than substituting the entire amino acid, as it isolates the effect of the appended moiety. For example, in developing a peptide antagonist for a G protein-coupled receptor, the aminooxy handle could be used to explore how different substituents interact with a specific binding pocket. nih.gov
| Reactant for Oxime Ligation | Appended Moiety | Purpose of Modification in SAR Study |
|---|---|---|
| Formaldehyde | -CH2 | Baseline/control modification |
| Benzaldehyde | Aromatic ring | Probe for π-π stacking or hydrophobic interactions |
| Cyclohexanone | Cyclohexyl group | Investigate the effect of bulky, non-aromatic groups |
| 4-Pyridinecarboxaldehyde | Pyridyl group | Introduce a hydrogen bond acceptor |
| Levulinic acid | Keto-acid group | Introduce a negative charge and potential new interactions |
Modulating Neurotransmitter Activity through Peptide Inhibitors in Neuroscience Research
Peptides play crucial roles in the central nervous system as neurotransmitters, neuromodulators, and hormones. psychiatryonline.orgstudysmarter.co.uk Consequently, synthetic peptide inhibitors that can selectively target components of neurotransmission, such as receptors or enzymes, are of significant interest in neuroscience research and for the potential treatment of neurological disorders. clevelandclinic.org The design of such inhibitors often requires specialized chemical functionalities to achieve high affinity and specificity.
The incorporation of this compound into a peptide sequence provides a unique tool for designing novel neuro-active peptide inhibitors. The aminooxy functional group is a potent nucleophile that can form stable oxime bonds with carbonyl groups. iris-biotech.de This reactivity can be exploited to design covalent inhibitors that target enzymes or receptors containing an accessible aldehyde or ketone functionality, either naturally or introduced via mutation. Such a covalent-binding strategy can lead to highly potent and long-lasting inhibition. Furthermore, the Dap scaffold allows for precise positioning of this reactive "warhead" within the peptide, ensuring it is correctly oriented to interact with its intended target in the complex environment of a synapse or receptor binding cleft.
Exploration in Custom Synthesis for Materials Science and Molecular Biology Applications
The versatility of this compound extends beyond therapeutics into materials science and molecular biology. chemimpex.com The ability to introduce a specific and bioorthogonal reactive group into a synthetically accessible peptide opens up numerous possibilities for creating advanced biomaterials and molecular tools. chemimpex.com
In materials science, self-assembling peptides are used to create hydrogels for applications like tissue engineering and drug delivery. mdpi.comchapman.edu By incorporating an aminooxy-functionalized residue, these peptides can be cross-linked after self-assembly by adding a di-aldehyde or di-ketone linker. This allows for the formation of hydrogels with tunable mechanical properties.
In molecular biology, the aminooxy group is a key component for bioconjugation. chemimpex.com It enables the site-specific attachment of various labels to a peptide. This chemoselective ligation method is used to create peptide-based probes for studying biological processes without interfering with the peptide's primary function. interchim.fr
| Field | Application | Role of the Aminooxy Group |
|---|---|---|
| Materials Science | Tunable Hydrogel Formation | Acts as a cross-linking site upon reaction with dialdehydes to control gel stiffness. mdpi.com |
| Molecular Biology | Fluorescent Peptide Probes | Site-specific conjugation of fluorescent dyes for imaging protein localization. interchim.fr |
| Diagnostics | Immobilization on Surfaces | Covalent attachment of peptides to aldehyde-functionalized biosensor surfaces. |
| Molecular Biology | Biotinylated Peptides | Site-specific attachment of biotin (B1667282) for use in affinity purification or detection assays. interchim.fr |
Contributions to Reversible Conjugation and Dynamic Covalent Chemistry in Biological Systems
Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of molecular systems that can adapt and change their composition. nih.gov The reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form an oxime is a premier example of a bioorthogonal reaction used in DCC. nih.govelsevierpure.com This reaction is rapid and forms a stable bond at neutral pH but can exhibit reversibility under acidic conditions or in the presence of catalysts, making it ideal for creating dynamic systems. researchgate.net
The incorporation of an aminooxy moiety into a peptide via this compound allows researchers to apply the principles of DCC to peptide-based systems. This has led to significant advances, including:
Dynamic Peptide Libraries: By reacting a peptide containing a deprotected Aoa residue with a library of aldehydes, a dynamic library of peptide conjugates can be generated. The composition of this library can shift to favor the best-binding conjugate upon the introduction of a biological target (e.g., a protein), enabling a powerful method for drug discovery.
Self-Healing Materials: Peptide hydrogels cross-linked via oxime bonds can exhibit self-healing properties. If the gel is mechanically broken, the reversible nature of the oxime bonds allows them to reform, restoring the material's integrity. nih.gov
Controlled Assembly: The formation of complex, multi-peptide structures can be directed using oxime ligation, enabling the construction of sophisticated quaternary assemblies with defined shapes and functions. nih.govelsevierpure.com
The ability to form stable yet potentially reversible linkages makes the aminooxy group, and by extension building blocks like this compound, a critical component in the development of adaptive and responsive biomolecular systems.
Future Perspectives and Emerging Research Directions
Novel Applications in Next-Generation Bio-orthogonal Chemistry
The aminooxy functionality introduced by Fmoc-L-Dap(Boc-Aoa)-OH is a cornerstone for its application in bio-orthogonal chemistry, primarily through oxime ligation. This reaction, which forms a stable oxime bond between an aminooxy group and an aldehyde or ketone, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for biological systems. nih.goviris-biotech.denih.gov
Future research is expected to move beyond simple bioconjugation and explore more complex and dynamic applications. Next-generation bio-orthogonal chemistry aims to develop reactions that are not only fast and selective but also triggerable or reversible, allowing for spatiotemporal control over molecular interactions. The aminooxy group of this compound can be a key player in the development of such advanced systems. For instance, incorporating this building block into peptides could facilitate the in-situ assembly of complex biomolecular structures within living cells, triggered by the presence of a specific aldehyde- or ketone-bearing molecule.
Furthermore, the development of novel bio-orthogonal reactions that are compatible with but distinct from oxime ligation will enable the simultaneous and controlled labeling of multiple biomolecules. nih.gov Peptides synthesized with this compound could serve as platforms for attaching different probes or effector molecules through a series of orthogonal reactions, allowing for the investigation of complex biological networks.
Potential Next-Generation Bio-orthogonal Applications:
| Application Area | Description |
| In Vivo Imaging | Development of activatable probes that fluoresce only after oxime ligation with a target-specific aldehyde, reducing background noise and enhancing imaging sensitivity. |
| Cellular Targeting | Creation of pre-targeted therapies where an aminooxy-modified antibody first binds to a cancer cell, followed by the administration of an aldehyde-modified drug that specifically reacts with the antibody. nih.govresearchgate.net |
| Dynamic Systems | Design of peptides with caged aminooxy groups that can be deprotected by a specific stimulus (e.g., light or an enzyme), allowing for the controlled activation of their reactivity at a desired time and location. |
Advancements in Automated Synthesis and High-Throughput Screening of this compound Derived Constructs
The progress in automated solid-phase peptide synthesis (SPPS) has significantly accelerated the creation of novel peptide-based molecules. beilstein-journals.orgamericanpeptidesociety.orgnih.govformulationbio.com The compatibility of this compound with standard Fmoc-based SPPS protocols makes it an ideal candidate for incorporation into automated synthesis platforms. nih.govnih.gov This will enable the rapid and efficient generation of large libraries of peptides containing a site-specific aminooxy handle.
High-throughput screening (HTS) of these peptide libraries will be crucial for identifying lead compounds for various applications. nih.govcreative-peptides.comnih.gov By arraying thousands of unique aminooxy-containing peptides on a chip, researchers can screen for binding partners, enzyme substrates, or inhibitors in a massively parallel fashion. The aminooxy group itself can be used as a convenient point of attachment for fluorescent tags or other reporter molecules to facilitate screening. biosynth.com
Future advancements will likely focus on integrating automated synthesis and high-throughput screening into a seamless workflow. This could involve the on-chip synthesis of peptide libraries followed by in-situ screening, dramatically reducing the time and resources required for drug discovery and lead optimization.
Key Areas for Advancement:
| Technology | Future Direction |
| Automated Synthesis | Development of optimized coupling protocols for this compound to ensure high incorporation efficiency and prevent side reactions during automated SPPS. nih.gov |
| High-Throughput Screening | Design of novel screening platforms that leverage the reactivity of the aminooxy group for signal generation, such as assays based on fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA). bmglabtech.com |
| Library Design | Creation of diverse peptide libraries with the aminooxy group placed at various positions to explore the impact of its location on biological activity and binding affinity. |
Development of Advanced Peptide-Drug Conjugates and Targeted Modalities
Peptide-drug conjugates (PDCs) represent a promising class of targeted therapeutics that combine the specificity of a peptide with the potency of a small-molecule drug. nih.govnih.govnih.govmdpi.com The aminooxy group introduced by this compound provides an ideal handle for the site-specific conjugation of drugs via oxime ligation. acs.orgmdpi.com This approach offers several advantages over traditional conjugation methods, including the stability of the resulting oxime bond and the mild reaction conditions that preserve the integrity of both the peptide and the drug.
Future research will focus on developing more sophisticated PDCs with enhanced therapeutic indices. This includes the design of cleavable linkers that release the drug only upon reaching the target site, as well as the development of multi-drug conjugates that can deliver a combination of therapeutic agents to overcome drug resistance. Peptides containing this compound will be instrumental in the construction of these next-generation PDCs.
Moreover, the aminooxy functionality can be used to attach not only drugs but also imaging agents or other targeting moieties, leading to the creation of theranostic agents that can simultaneously diagnose and treat diseases.
Emerging Trends in Aminooxy-Based PDCs:
| PDC Component | Innovation |
| Linker | Development of enzyme-labile or pH-sensitive oxime-based linkers for controlled drug release in the tumor microenvironment. |
| Payload | Conjugation of a wider range of payloads, including cytotoxic agents, immunomodulators, and nucleic acids. |
| Targeting Peptide | Use of high-throughput screening to discover novel peptides with high affinity and selectivity for specific disease targets. |
Interdisciplinary Research with Nanotechnology and Smart Materials Utilizing Aminooxy Functionality
The intersection of peptide chemistry with nanotechnology and materials science opens up exciting new avenues for research. The aminooxy group of this compound can be used to functionalize the surface of nanoparticles, creating biocompatible and target-specific delivery vehicles. For example, coating gold nanoparticles or liposomes with aminooxy-containing peptides can improve their stability, circulation time, and targeting efficiency.
In the realm of smart materials, the oxime ligation can be employed to create stimuli-responsive hydrogels. nih.govunivie.ac.at By incorporating aminooxy-containing peptides and aldehyde-functionalized polymers, it is possible to form hydrogels that can encapsulate cells or drugs and release them in response to a specific trigger, such as a change in pH or the presence of an enzyme. These materials have potential applications in tissue engineering, regenerative medicine, and drug delivery.
Future research will likely explore the development of more complex hybrid materials that combine the unique properties of peptides with the advanced functionalities of nanomaterials and polymers. The versatility of the aminooxy group will make this compound a valuable tool in this interdisciplinary field.
Q & A
Q. What controls are essential when using this compound in peptide cyclization studies?
Q. How can researchers troubleshoot low yields in Boc-Aoa-mediated peptide-fluorophore labeling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
